molecular formula C15H20F3NO2 B8172620 2-(Cyclohexylmethoxy)-4-(2,2,2-trifluoroethoxy)aniline

2-(Cyclohexylmethoxy)-4-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B8172620
M. Wt: 303.32 g/mol
InChI Key: VERYEZLXRUZELW-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethoxy)-4-(2,2,2-trifluoroethoxy)aniline is an organic compound that features both cyclohexylmethoxy and trifluoroethoxy functional groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethoxy)-4-(2,2,2-trifluoroethoxy)aniline typically involves multiple steps:

    Formation of Cyclohexylmethoxy Intermediate: Cyclohexylmethanol is reacted with a suitable halogenating agent (e.g., thionyl chloride) to form cyclohexylmethyl chloride.

    Etherification: The cyclohexylmethyl chloride is then reacted with 4-hydroxyaniline in the presence of a base (e.g., potassium carbonate) to form 2-(Cyclohexylmethoxy)aniline.

    Introduction of Trifluoroethoxy Group: The final step involves the reaction of 2-(Cyclohexylmethoxy)aniline with 2,2,2-trifluoroethanol in the presence of a suitable catalyst (e.g., trifluoromethanesulfonic acid) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethoxy)-4-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The aniline group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the aniline form.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and hydrochloric acid are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or catalysts like aluminum chloride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the aniline compound.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(Cyclohexylmethoxy)-4-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and coatings.

    Chemical Biology: It can be employed in the study of biological systems and the development of bioactive molecules.

    Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethoxy)-4-(2,2,2-trifluoroethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylmethoxy)aniline: Lacks the trifluoroethoxy group, resulting in different chemical and physical properties.

    4-(2,2,2-Trifluoroethoxy)aniline: Lacks the cyclohexylmethoxy group, affecting its reactivity and applications.

    2-(Cyclohexylmethoxy)-4-methoxyaniline: Contains a methoxy group instead of a trifluoroethoxy group, leading to different electronic and steric effects.

Uniqueness

2-(Cyclohexylmethoxy)-4-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both cyclohexylmethoxy and trifluoroethoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(cyclohexylmethoxy)-4-(2,2,2-trifluoroethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO2/c16-15(17,18)10-21-12-6-7-13(19)14(8-12)20-9-11-4-2-1-3-5-11/h6-8,11H,1-5,9-10,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERYEZLXRUZELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=CC(=C2)OCC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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